molecular formula C14H29ClO2 B1425260 10-Chloro-1,1-diethoxydecane CAS No. 1221273-58-0

10-Chloro-1,1-diethoxydecane

Cat. No. B1425260
CAS RN: 1221273-58-0
M. Wt: 264.83 g/mol
InChI Key: CBGYUTQJILAMSR-UHFFFAOYSA-N
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Description

10-Chloro-1,1-diethoxydecane is mainly used as a surfactant and emulsifier . In industry, it can be used for wetting agent, foaming agent, acid removal agent, and defoamer . In the manufacture of cosmetics, it is often used in the production of facial cleanser, soap, shampoo, and other products .


Synthesis Analysis

The preparation method of 10-chloro-1,1-diethoxydecane is usually obtained by reacting 10-bromo-1,1-diethoxydecane with thionyl chloride under appropriate conditions . The reaction needs to be carried out under inert gas protection to avoid dangerous gas release .


Molecular Structure Analysis

The molecular formula of 10-Chloro-1,1-diethoxydecane is C14H29ClO2 . The IUPAC name is 10-chloro-1,1-diethoxydecane . The InChI is 1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 . The Canonical SMILES is CCOC(CCCCCCCCCl)OCC .


Physical And Chemical Properties Analysis

The molecular weight of 10-Chloro-1,1-diethoxydecane is 264.83 g/mol . The XLogP3-AA is 5 . The Hydrogen Bond Donor Count is 0 and the Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 13 . The Exact Mass is 264.1856079 g/mol . The Monoisotopic Mass is 264.1856079 g/mol . The Topological Polar Surface Area is 18.5 Ų . The Heavy Atom Count is 17 .

Scientific Research Applications

Substituted Polyvinylalcohol as a Drug Carrier

  • Study Overview : This research evaluated polyvinylalcohol (PVA) substituted with various alkyl chains, including Iodododecane and crosslinked with Bis-chloro-ethoxy-ethane, for its potential as an injectable drug carrier. Beta-carotene was used as a model drug to assess the release characteristics from these PVA compounds (Cerchiara et al., 2003).

New Chloroquinoline Derivatives for Antifungal Applications

  • Study Overview : Investigation into 5-methyl benzothieno[3,2-b]quinolinium derivatives, including chloro and methoxy substituted compounds, revealed their significant antifungal properties, particularly against opportunistic fungal pathogens prevalent in organ transplant patients. This highlights the potential of chloro-substituted compounds in developing new antifungal drugs (Boateng et al., 2011).

Investigation of Chloroquines in Cancer Therapy

  • Study Overview : Research has been repositioning chloroquine and related quinoline derivatives as anticancer agents. These compounds, known for their antimalarial properties, have demonstrated diverse effects on cancer cells and are being incorporated into clinical studies for cancer therapy, highlighting the adaptability of chloro compounds in medical applications (Vlahopoulos et al., 2014).

Chloroacetamides in Protein Synthesis

  • Study Overview : The study investigated the effects of chloroacetamides, including alachlor and metolachlor, on protein synthesis. Despite their inhibitory effects in vivo, these chloroacetamides did not affect protein synthesis rates in a cell-free system, suggesting complex interactions in living organisms (Deal et al., 1980).

Chloroquine as an Adjuvant in Cancer Chemotherapy

  • Study Overview : This research focused on chloroquine's potential as an adjuvant in cancer chemotherapy. Chloroquine, at clinically acceptable doses, was found to increase the survival of glioblastoma patients when used with chemo-radiotherapy, suggesting its beneficial role in enhancing standard cancer treatments (Pascolo, 2016).

Safety and Hazards

10-Chloro-1,1-diethoxydecane is relatively safe under normal conditions of use, but the following matters still need to be paid attention : Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse with plenty of water . It may be irritating to the skin, need to wear protective gloves and appropriate protective glasses . Keep well ventilated during operation or storage to avoid inhalation of gas or dust .

Mechanism of Action

Target of Action

10-Chloro-1,1-diethoxydecane, also known as decyl chloride, is an organic compound . It is primarily used as a surfactant and emulsifier . Surfactants and emulsifiers are compounds that reduce the surface tension between two liquids or between a liquid and a solid. They are commonly used in a variety of industrial and consumer products, including detergents, wetting agents, foaming agents, and cosmetics .

Mode of Action

The mode of action of 10-Chloro-1,1-diethoxydecane is based on its surfactant properties. As a surfactant, it can lower the surface tension of a liquid, allowing it to spread more easily. This property is utilized in the production of facial cleanser, soap, shampoo, and other products .

Result of Action

The primary result of the action of 10-Chloro-1,1-diethoxydecane is the reduction of surface tension, which allows for the formation of emulsions and foams, and improves the wetting properties of liquids . This makes it valuable in a variety of industrial applications, including the production of cosmetics and detergents .

Action Environment

The action of 10-Chloro-1,1-diethoxydecane can be influenced by various environmental factors. For example, its solubility can affect its efficacy as a surfactant. It is slightly soluble in water but soluble in organic solvents . Therefore, its action may be more effective in certain environments. Additionally, it should be stored under well-ventilated conditions to avoid inhalation of gas or dust .

properties

IUPAC Name

10-chloro-1,1-diethoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGYUTQJILAMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCCCCCCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676797
Record name 10-Chloro-1,1-diethoxydecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Chloro-1,1-diethoxydecane

CAS RN

1221273-58-0
Record name 10-Chloro-1,1-diethoxydecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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